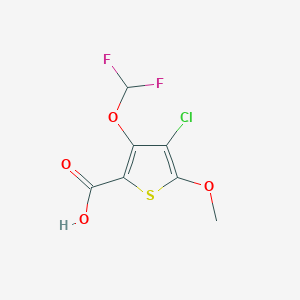
4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid is a synthetic organic compound with the molecular formula C12H8ClFO3S and a molecular weight of 286.71 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chloro, fluorobenzyl, and carboxylic acid groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Substitution Reactions: The chloro and fluorobenzyl groups are introduced through substitution reactions. For example, the chloro group can be introduced via chlorination of the thiophene ring, while the fluorobenzyl group can be added through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the thiophene ring is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro and fluorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the functional groups present. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the chloro and fluorobenzyl groups can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid
- 3-Chloro-4-(4-fluorobenzyloxy)phenylboronic acid
- 3-Chloro-4-(2’-fluorobenzyloxy)phenylboronic acid
Uniqueness
4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluorobenzyl groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H8ClFO3S |
|---|---|
分子量 |
286.71 g/mol |
IUPAC名 |
4-chloro-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8ClFO3S/c13-9-6-18-11(12(15)16)10(9)17-5-7-1-3-8(14)4-2-7/h1-4,6H,5H2,(H,15,16) |
InChIキー |
WEUZEHRCCSZCHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=C(SC=C2Cl)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate](/img/structure/B12071112.png)

![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)


![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)








